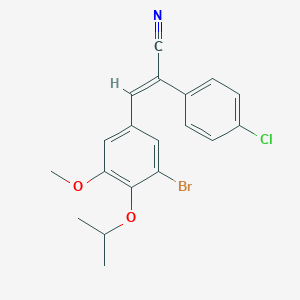

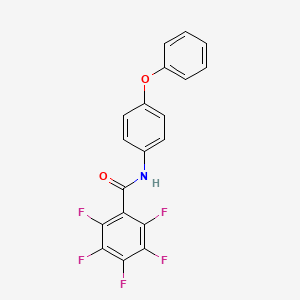

![molecular formula C19H17ClN2O5 B4627729 methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)

methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate

Vue d'ensemble

Description

This compound is part of a family of chemicals that have been synthesized and studied for their unique properties and potential applications in various fields. The research on this compound and its derivatives highlights the ongoing interest in developing new chemical entities with specific characteristics.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the use of palladium-catalyzed reactions, as seen in the work of Gabriele et al. (2006), who explored tandem oxidative aminocarbonylation for creating related structures (Gabriele et al., 2006). This method allows for the efficient formation of complex molecules, indicating a possible pathway for synthesizing the compound .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to unequivocally establish the configuration of molecules. For compounds within the same family, this method has proven instrumental in determining the stereochemistry and molecular structure, as highlighted in the synthesis process described above.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. For instance, the presence of amino groups and benzoate esters can lead to various reactions, including chlorination and cyclization, which are key in modifying the compound's properties for specific applications. Stelt et al. (1956) have detailed the chlorination products of related methyl benzoate compounds, illustrating the types of chemical transformations possible (Stelt, Suurmond, & Nauta, 1956).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study detailed the synthesis and hydrolysis of benzoxazine derivatives, including compounds with structural similarities to the chemical of interest, highlighting the role of tautomerism between enamine and ketimine forms in their hydrolysis behavior (Iwanami et al., 1964).

- Research into the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides for potential sigma-1 receptor activity included the synthesis of structurally related benzoxazine derivatives. These compounds were evaluated for their antiproliferative activity against cancer cell lines, demonstrating the therapeutic potential of benzoxazine-related molecules (Youssef et al., 2020).

Biological Activities and Applications

- The synthesis and testing of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates as possible COX-2 / 5-LOX inhibitors were reported. Some compounds exhibited notable 5-LOX inhibitory activity, suggesting their potential in developing anti-inflammatory agents (Reddy & Rao, 2008).

- A study on the effects of benzoxazoid DIMBOA and its degradation products on soil organisms provides insights into the environmental impact of these compounds. Results suggested that neither DIMBOA nor its tested degradation products pose significant risks to nontarget soil organisms, indicating their potential environmental compatibility (Idinger et al., 2006).

Antimicrobial and Antitumor Activities

- Novel synthesis methods for benzoxazine derivatives and their evaluation for antimicrobial activity have been reported. These compounds, including various benzoxazin-4-one derivatives, were screened against several bacterial strains, showing promising antimicrobial properties (Habib et al., 2012).

- The synthesis and antitumor evaluation of benzoxazine analogues have highlighted the potential of these compounds in cancer research. Some derivatives exhibited significant cytotoxic activity against various cancer cell lines, underscoring the relevance of benzoxazine-related molecules in developing new anticancer therapies (Tomorowicz et al., 2020).

Propriétés

IUPAC Name |

methyl 2-chloro-5-[[2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5/c1-11-3-6-16-15(7-11)22(18(24)10-27-16)9-17(23)21-12-4-5-14(20)13(8-12)19(25)26-2/h3-8H,9-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKTVQCCNUTQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

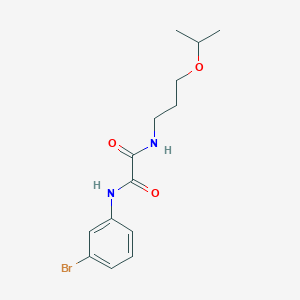

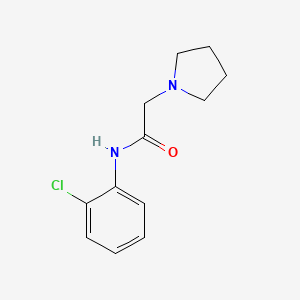

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)

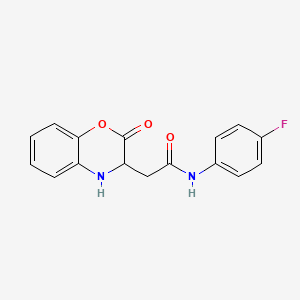

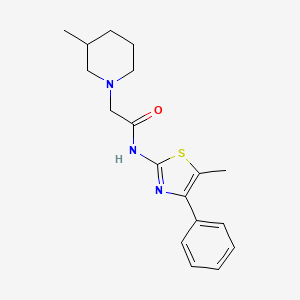

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)

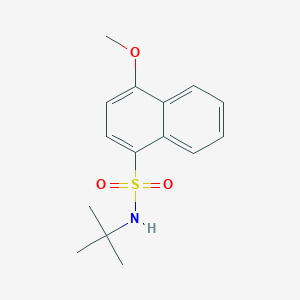

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)